molecular formula C9H10O3 B1593358 3-Hydroxy-2,5-dimethylbenzoic acid CAS No. 27023-06-9

3-Hydroxy-2,5-dimethylbenzoic acid

Cat. No.: B1593358
CAS No.: 27023-06-9
M. Wt: 166.17 g/mol
InChI Key: TUWYDGRWPNEWNJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,5-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C9H10O3. It belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two methyl groups and a hydroxyl group attached to a benzene ring, along with a carboxylic acid functional group.

Scientific Research Applications

3-Hydroxy-2,5-dimethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 3-Hydroxybenzoic acid, a related compound, indicates that it may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

2,5-Dimethyl-3-hydroxybenzoic acid, a derivative of hydroxybenzoic acids (HBAs), is a bioactive compound . HBAs are aromatic carboxylic acids that contain a typical C6 ± C1 carbon skeleton structure It’s worth noting that hydroxybenzoic acids, a group to which this compound belongs, have been associated with a variety of health benefits due to their biochemical and antioxidant capabilities .

Mode of Action

Hydroxybenzoic acids, including salicylic acid, have been found to irreversibly inhibit cox-1 and cox-2, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This suggests that 2,5-Dimethyl-3-hydroxybenzoic acid may have a similar mode of action.

Biochemical Pathways

Hydroxybenzoic acids have been associated with anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . These effects suggest that the compound may interact with a variety of biochemical pathways related to these processes.

Pharmacokinetics

The compound is a solid at room temperature and has a predicted melting point of 11789°C and a predicted boiling point of 3444°C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

Hydroxybenzoic acids have been associated with a variety of health benefits, suggesting that 2,5-dimethyl-3-hydroxybenzoic acid may have similar effects .

Action Environment

The compound’s physical properties, such as its solid state and predicted melting and boiling points , may influence its stability and efficacy under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,5-dimethylbenzoic acid using suitable oxidizing agents. Another method includes the methylation of 3-hydroxybenzoic acid using methylating agents under controlled conditions.

Industrial Production Methods: Industrial production of 2,5-dimethyl-3-hydroxybenzoic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic reactions and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    Salicylic Acid: Known for its anti-inflammatory and analgesic properties.

    p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.

    Protocatechuic Acid: Exhibits antioxidant and antimicrobial activities.

    Gentisic Acid: Known for its anti-inflammatory and analgesic effects.

Uniqueness: 3-Hydroxy-2,5-dimethylbenzoic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other hydroxybenzoic acids and contributes to its specific applications and properties.

Properties

IUPAC Name

3-hydroxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWYDGRWPNEWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295963
Record name 2,5-Dimethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27023-06-9
Record name 3-Hydroxy-2,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27023-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 106546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027023069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27023-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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